molecular formula C26H52ClNO4 B12693410 Diethyl(2-hydroxy-3-tetradecyloxypropyl)(2-((1-oxoallyl)oxy)ethyl)ammonium chloride CAS No. 93804-69-4

Diethyl(2-hydroxy-3-tetradecyloxypropyl)(2-((1-oxoallyl)oxy)ethyl)ammonium chloride

Cat. No.: B12693410
CAS No.: 93804-69-4
M. Wt: 478.1 g/mol
InChI Key: FGXGQSDIZUIGLU-UHFFFAOYSA-M
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Description

Diethyl(2-hydroxy-3-tetradecyloxypropyl)(2-((1-oxoallyl)oxy)ethyl)ammonium chloride is a complex organic compound with a molecular formula of C26H52ClNO4 . This compound is known for its unique structure, which includes a quaternary ammonium group, making it a valuable substance in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl(2-hydroxy-3-tetradecyloxypropyl)(2-((1-oxoallyl)oxy)ethyl)ammonium chloride typically involves multiple steps. One common method includes the reaction of diethylamine with 2-hydroxy-3-tetradecyloxypropyl chloride under controlled conditions to form the intermediate product. This intermediate is then reacted with 2-((1-oxoallyl)oxy)ethyl chloride in the presence of a suitable catalyst to yield the final compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature, pressure, and pH levels, ensuring the efficient conversion of reactants to the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl(2-hydroxy-3-tetradecyloxypropyl)(2-((1-oxoallyl)oxy)ethyl)ammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl(2-hydroxy-3-tetradecyloxypropyl)(2-((1-oxoallyl)oxy)ethyl)ammonium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the formulation of surfactants and detergents.

Mechanism of Action

The mechanism of action of Diethyl(2-hydroxy-3-tetradecyloxypropyl)(2-((1-oxoallyl)oxy)ethyl)ammonium chloride involves its interaction with cell membranes. The quaternary ammonium group interacts with the negatively charged components of the cell membrane, altering its permeability and function. This interaction can lead to the disruption of cellular processes, making it useful in various biomedical applications .

Comparison with Similar Compounds

Similar Compounds

    Cetyltrimethylammonium chloride: Another quaternary ammonium compound used in similar applications.

    Benzalkonium chloride: Widely used as a disinfectant and antiseptic.

    Tetrabutylammonium chloride: Commonly used as a phase transfer catalyst.

Uniqueness

Diethyl(2-hydroxy-3-tetradecyloxypropyl)(2-((1-oxoallyl)oxy)ethyl)ammonium chloride is unique due to its specific structural features, which provide distinct amphiphilic properties. This makes it particularly effective in applications requiring interaction with both hydrophilic and hydrophobic environments .

Properties

CAS No.

93804-69-4

Molecular Formula

C26H52ClNO4

Molecular Weight

478.1 g/mol

IUPAC Name

diethyl-(2-hydroxy-3-tetradecoxypropyl)-(2-prop-2-enoyloxyethyl)azanium;chloride

InChI

InChI=1S/C26H52NO4.ClH/c1-5-9-10-11-12-13-14-15-16-17-18-19-21-30-24-25(28)23-27(7-3,8-4)20-22-31-26(29)6-2;/h6,25,28H,2,5,7-24H2,1,3-4H3;1H/q+1;/p-1

InChI Key

FGXGQSDIZUIGLU-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCOCC(C[N+](CC)(CC)CCOC(=O)C=C)O.[Cl-]

Origin of Product

United States

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